Cyclazodone-d5

Analytical Chemistry Bioanalysis Forensic Toxicology

Cyclazodone-d5 (CAS 1246817-86-6) is the pentadeuterated analog of Cyclazodone, a centrally acting stimulant of the 4-oxazolidinone class. It is characterized by the replacement of five hydrogen atoms on the phenyl ring with deuterium (C12H7D5N2O2; MW 221.27), resulting in a nominal mass increase of 5 Da compared to the parent compound.

Molecular Formula C12H12N2O2
Molecular Weight 221.27 g/mol
Cat. No. B588233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclazodone-d5
Synonyms2-(Cyclopropylamino)-5-(phenyl-d5)-4(5H)-oxazolone;  2-(Cyclopropylamino)-5-(phenyl-d5)-2-oxazolin-4-one;  Cyclazodone-d5; 
Molecular FormulaC12H12N2O2
Molecular Weight221.27 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N2O2/c15-11-10(8-4-2-1-3-5-8)16-12(14-11)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14,15)/i1D,2D,3D,4D,5D
InChIKeyDNRKTAYPGADPGW-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclazodone-d5: Deuterated Analytical Reference Standard for Stimulant Research


Cyclazodone-d5 (CAS 1246817-86-6) is the pentadeuterated analog of Cyclazodone, a centrally acting stimulant of the 4-oxazolidinone class . It is characterized by the replacement of five hydrogen atoms on the phenyl ring with deuterium (C12H7D5N2O2; MW 221.27), resulting in a nominal mass increase of 5 Da compared to the parent compound . Cyclazodone-d5 is primarily utilized as a stable isotope-labeled internal standard for quantitative analytical applications, including LC-MS, GC-MS, and NMR .

Cyclazodone-d5: Why Non-Deuterated Analogs Are Insufficient for Precision Quantification


Generic substitution of Cyclazodone-d5 with the parent compound Cyclazodone or other non-deuterated 4-oxazolidinone stimulants (e.g., Pemoline, N-Methyl-Cyclazodone) is untenable for critical analytical workflows. Deuterated internal standards like Cyclazodone-d5 provide co-elution with the analyte but are distinguishable by a +5 Da mass shift, enabling precise correction for matrix effects, ionization variability, and extraction recovery in LC-MS/MS methods . The use of non-isotopic structural analogs as internal standards is strongly discouraged in regulated bioanalysis due to significant differences in chromatographic retention, ionization efficiency, and extraction behavior, which can introduce substantial quantitative error [1].

Cyclazodone-d5: Verifiable Quantitative Differentiation Evidence


Isotopic Purity and Molecular Mass Shift: Validated for LC-MS/MS Quantification

Cyclazodone-d5 exhibits a nominal mass shift of +5.0 Da relative to the parent compound Cyclazodone (MW 216.24) due to pentadeuteration of the phenyl ring . The isotopic purity is specified at ≥98% atom% D, with overall chemical purity ≥98% as confirmed by HPLC, NMR, and GC analysis . This mass shift is sufficient to minimize isotopic cross-talk in MS/MS analysis while maintaining near-identical chromatographic retention time, enabling accurate internal standard calibration .

Analytical Chemistry Bioanalysis Forensic Toxicology

Parent Compound Toxicity Profile: Reduced Cardiotoxicity and Hepatotoxicity Compared to d-Amphetamine

Cyclazodone, the parent analyte for which Cyclazodone-d5 serves as an internal standard, has been directly compared to d-amphetamine in mouse studies. The original patent literature indicates that Cyclazodone exhibited less cardiotoxic and hepatotoxic effects than d-amphetamine [1]. Furthermore, Cyclazodone displayed a favorable therapeutic index and margin of safety in comparison to Pemoline and other N-lower-alkyl-substituted Pemoline derivatives [2]. While specific quantitative LD50 or TI values for the comparator Pemoline are not provided in the cited primary sources, the qualitative comparative safety advantage is explicitly stated in the patent literature.

Toxicology Preclinical Safety Neuropharmacology

Parent Compound Acute Toxicity: LD50 in Mice as a Benchmark for In Vivo Studies

The acute toxicity of Cyclazodone (the parent analyte of Cyclazodone-d5) has been quantified in mice via intraperitoneal administration. The reported LD50 is 81 mg/kg . This value serves as a critical reference point for researchers designing in vivo experiments with Cyclazodone, enabling appropriate dose selection and assessment of safety margins. No LD50 data is available for Cyclazodone-d5 itself, as it is intended solely for in vitro analytical use.

In Vivo Toxicology Preclinical Pharmacology Dose-Response

Comparative Stimulant Potency: Cyclazodone is a More Potent Derivative of Pemoline

Cyclazodone is described as an N-cyclopropyl derivative of Pemoline that is approximately 3x to 5x more potent than the parent compound [1]. This potency enhancement is attributed to the structural modification and is supported by patent literature indicating that Cyclazodone provides a more robust central nervous system stimulant and anorexigenic effect than Pemoline [2].

Structure-Activity Relationship Neurochemistry Drug Discovery

Cyclazodone-d5: Recommended Application Scenarios Based on Quantitative Evidence


Quantitative LC-MS/MS Bioanalysis of Cyclazodone in Forensic or Clinical Toxicology

Cyclazodone-d5 is the definitive internal standard for the precise quantitation of Cyclazodone in biological matrices (plasma, urine, tissue). The +5.0 Da mass shift ensures unambiguous mass separation from the analyte while maintaining co-elution, enabling robust correction for matrix effects and extraction recovery. The high isotopic purity (≥98% atom% D) minimizes isotopic cross-talk, ensuring method accuracy and reproducibility .

Metabolic Stability and Pharmacokinetic (PK) Studies Involving Cyclazodone

Researchers investigating the metabolic fate or pharmacokinetic properties of Cyclazodone can employ Cyclazodone-d5 as a tracer. Deuterium labeling allows for differentiation between the administered compound and endogenously produced or structurally similar metabolites. The potential for deuterium isotope effects on metabolism, while generally minimal for five deuterium atoms on a phenyl ring, can be investigated using this labeled compound [1].

Method Development and Validation for Novel Psychoactive Substance (NPS) Detection

As Cyclazodone is a known NPS, forensic laboratories require validated analytical methods for its detection. Cyclazodone-d5 is an essential component for developing and validating LC-MS/MS or GC-MS methods, providing a stable, well-characterized isotopic internal standard to meet stringent forensic identification and quantitation criteria. The parent compound's established LD50 (81 mg/kg, i.p. in mice) provides a reference point for interpreting toxicological findings .

Reference Standard for NMR-Based Quantitation and Structural Confirmation

Cyclazodone-d5 can be utilized as an internal standard for quantitative NMR (qNMR) experiments. The distinct deuterium labeling and high chemical purity (≥98%) allow for accurate concentration determination of Cyclazodone or related compounds in complex mixtures, providing an orthogonal analytical technique to mass spectrometry .

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